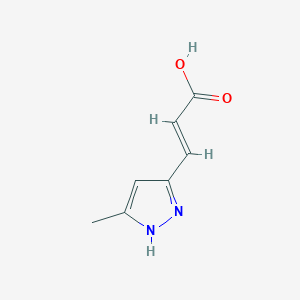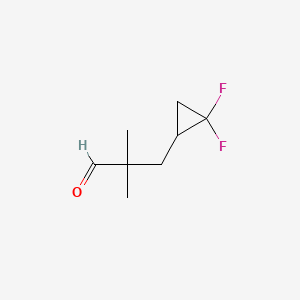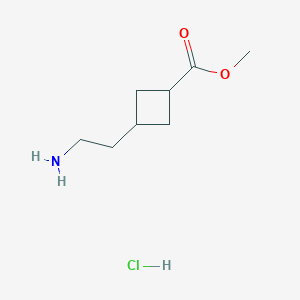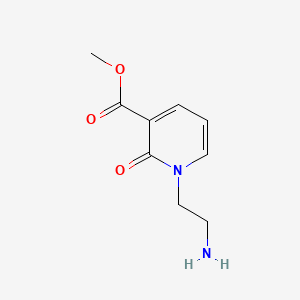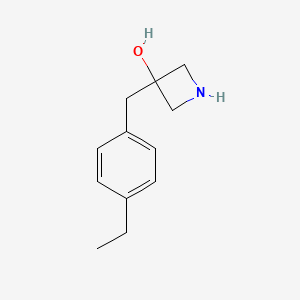
3-(4-Ethylbenzyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethylbenzyl)azetidin-3-ol is a synthetic organic compound belonging to the azetidine class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylbenzyl)azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzylamine and an appropriate azetidinone precursor.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction. This can be achieved by reacting 4-ethylbenzylamine with a suitable electrophile, such as an epoxide or a halide, under basic conditions.
Hydroxylation: The hydroxyl group is introduced at the 3-position of the azetidine ring through a hydroxylation reaction. This can be done using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3-(4-Ethylbenzyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The azetidine ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
Oxidation: Formation of a ketone or aldehyde at the 3-position.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of nitro or halogenated derivatives of the benzyl group.
科学的研究の応用
3-(4-Ethylbenzyl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals targeting various diseases.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies: It can be used in the study of enzyme mechanisms and interactions due to its structural similarity to natural substrates.
作用機序
The mechanism of action of 3-(4-Ethylbenzyl)azetidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring’s strained structure allows it to act as a reactive intermediate in various biochemical pathways, potentially leading to the formation of covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
Azetidin-3-ol: The parent compound without the ethylbenzyl group.
3-Benzylazetidin-3-ol: Similar structure but with a benzyl group instead of an ethylbenzyl group.
3-(4-Methylbenzyl)azetidin-3-ol: Similar structure but with a methyl group instead of an ethyl group on the benzyl ring.
Uniqueness
3-(4-Ethylbenzyl)azetidin-3-ol is unique due to the presence of the ethyl group on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural modification can enhance its solubility, stability, and binding affinity in various applications compared to its analogs.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
3-[(4-ethylphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)7-12(14)8-13-9-12/h3-6,13-14H,2,7-9H2,1H3 |
InChIキー |
PLKAOYBFPCOXBR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CC2(CNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


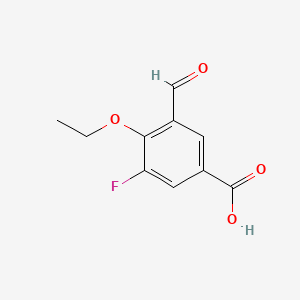
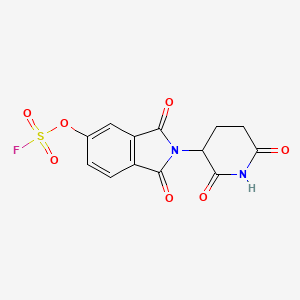
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)
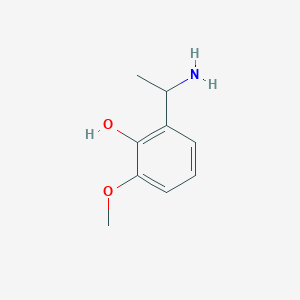
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)


